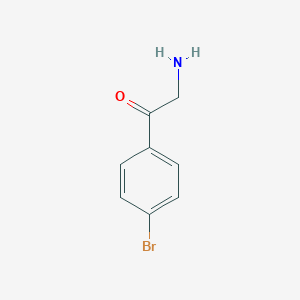

2-Amino-1-(4-bromophenyl)ethanone

Descripción general

Descripción

2-Amino-1-(4-bromophenyl)ethanone, also known as 2-Amino-4’-bromoacetophenone, is an organic compound with the chemical formula C8H8BrNO. It is a solid, usually appearing as white or brown-yellow crystalline material. This compound is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water .

Métodos De Preparación

2-Amino-1-(4-bromophenyl)ethanone is typically synthesized through chemical synthesis. Acetophenone is often used as a starting material, and an amino group and a bromo group are introduced in the reaction . The specific preparation method may vary according to actual needs and reaction conditions.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at the para position undergoes substitution with various nucleophiles under optimized conditions:

Recent studies demonstrate enhanced selectivity when using phase-transfer catalysts like tetrabutylammonium bromide in biphasic systems (water/dichloromethane), achieving 92% conversion for cyanation reactions .

Ketone Group Transformations

The carbonyl functionality participates in characteristic reactions:

Reduction

Catalytic hydrogenation over Pd/C (10% wt) in methanol at 25°C quantitatively reduces the ketone to 2-amino-1-(4-bromophenyl)ethanol . Alternative methods:

- NaBH₄/MeOH: 78% yield (racemic mixture)

- LiAlH₄/THF: 93% yield but requires anhydrous conditions

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ generates the carboxylic acid derivative:

2-Amino-1-(4-bromophenyl)glyoxylic acid (isolated as hydrochloride salt in 64% yield) . Over-oxidation risks require strict temperature control (<10°C).

Amino Group Reactivity

The primary amine enables condensation and complexation:

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol at reflux produces imines with >90% conversion :

Metal Complexation

X-ray crystallography confirms octahedral coordination with Cu(II) in complexes formed by reacting this compound with Cu(NO₃)₂ in methanol/water (1:1). These complexes show enhanced catalytic activity in oxidation reactions compared to free ligand systems .

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl-aryl bond formation:

| Coupling Type | Catalytic System | Partner | Product | Efficacy |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME | Phenylboronic acid | 2-Amino-1-(biphenyl-4-yl)ethanone | 88% |

| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styrene | 2-Amino-1-(4-bromostyryl)phenylethanone | 76% |

Notably, the bromine substituent shows higher reactivity in Suzuki couplings compared to chloro analogs (TOF = 320 h⁻¹ vs. 190 h⁻¹) .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of derivatives related to 2-amino-1-(4-bromophenyl)ethanone against various cancer cell lines. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides derived from similar structures were synthesized and evaluated for their anticancer activity. These compounds demonstrated significant potency against breast cancer cell lines such as MDA-MB-231, with some derivatives being over 78 times more effective than the standard chemotherapy drug cisplatin .

The mechanism of action appears to involve the induction of apoptosis, making these compounds promising candidates for further development in cancer therapy. Flow cytometric analyses indicated that certain derivatives effectively disrupt the cell cycle, leading to increased apoptosis rates in treated cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound and its derivatives have also been investigated for antimicrobial activity. Compounds with halogen substitutions, including bromine and chlorine, have shown varying degrees of effectiveness against bacterial strains, indicating their potential as antimicrobial agents in pharmaceutical formulations .

Synthesis Techniques

The synthesis of this compound typically involves straightforward organic reactions that can be adapted for large-scale production. One notable method includes the use of ammonium bromide and Oxone to facilitate the bromination process in a one-pot reaction setup . This method is advantageous due to its simplicity and efficiency.

Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. For example, X-ray crystallographic analysis has been utilized to elucidate the molecular structure of related compounds, providing insights into their spatial arrangement and potential reactivity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Compounds derived from this compound showed IC50 values significantly lower than cisplatin against MDA-MB-231 cells. |

| Study 2 | Antimicrobial Activity | Derivatives exhibited notable antibacterial effects; specific halogenated compounds were particularly effective against resistant strains. |

| Study 3 | Synthesis Methodology | A novel one-pot synthesis method was developed that improved yield and reduced reaction time for producing brominated derivatives. |

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(4-bromophenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a cationic intermediate. This intermediate can then undergo further reactions to form substitution products .

Comparación Con Compuestos Similares

2-Amino-1-(4-bromophenyl)ethanone can be compared with other similar compounds, such as:

4-Bromoacetophenone: This compound has a similar structure but lacks the amino group.

2-Aminoacetophenone: This compound has an amino group but lacks the bromine atom.

The presence of both the amino and bromo groups in this compound makes it unique and versatile for various chemical reactions and applications.

Actividad Biológica

2-Amino-1-(4-bromophenyl)ethanone, also known as 2-amino-4'-bromoacetophenone, is an organic compound with significant biological activities. Its unique molecular structure, featuring a bromine atom in the para position of a phenyl ring, contributes to its diverse interactions within biological systems. This article explores its biological activity, including antimicrobial, antitumor, and neuropharmacological properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrNO

- Molecular Weight : Approximately 216.06 g/mol

- CAS Number : 7644-04-4

The compound's structure includes a carbonyl group adjacent to an amino group, which influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Notably, its derivatives have shown enhanced antibacterial and antifungal properties.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Moderate to strong inhibition | |

| Fungal strains | Effective in reducing fungal growth |

2. Antitumor Activity

The compound has been studied for its potential antitumor effects , particularly against colon cancer cell lines. In a comparative study, it was found that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents.

| Compound | IC₅₀ (μM) | Comparison Drug |

|---|---|---|

| This compound | 3.8 ± 0.7 | Cisplatin (IC₅₀ = 2.43 ± 1.1) |

| Compound X | 2.5 ± 0.81 | 5-Fluorouracil (IC₅₀ = 5) |

The mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, with ongoing research focusing on elucidating these pathways further .

3. Neuropharmacological Effects

Recent studies have indicated that derivatives of this compound may have potential applications in treating neurological disorders. Preliminary findings suggest interactions with neurotransmitter receptors which could lead to therapeutic effects in conditions such as depression and anxiety .

Case Studies

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various synthesized derivatives of this compound against the HCT-116 colon carcinoma cell line using the MTT assay. The results showed that certain derivatives had significantly lower IC₅₀ values than the standard drug 5-fluorouracil, indicating promising anticancer potential.

Case Study: Antimicrobial Efficacy Against Fungal Strains

In another investigation, the antimicrobial efficacy of the compound was tested against several fungal strains including Candida albicans. The findings revealed that specific concentrations led to a substantial reduction in fungal growth, suggesting potential applications in antifungal therapies.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

Propiedades

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFATRVLQKIVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274711 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7644-04-4 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.